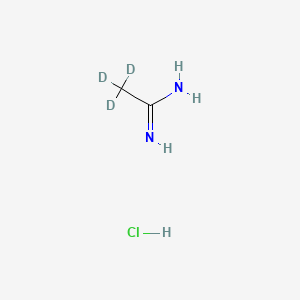

Acetamidine-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamidine-d3 Hydrochloride is a deuterated form of acetamidine hydrochloride . It is a white solid with the molecular formula C2H7ClN2 . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of Acetamidine-d3 Hydrochloride involves condensation of acetonitrile with lower alcohols in the presence of hydrogen chloride . The process is considered to have lower energy consumption and high final yield, making it economically beneficial .

Molecular Structure Analysis

The molecular structure of Acetamidine-d3 Hydrochloride consists of one nitrogen atom, three deuterium atoms, and two hydrogen atoms . The molecular weight is 94.543 Da and the exact mass is 97.049 .

Chemical Reactions Analysis

Acetamidine-d3 Hydrochloride is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds . A novel process for cleanly producing Acetamidine Hydrochloride has been proposed, which includes the synthesis of methanol hydrochloride, synthesis of ethylidene amidine, synthesis of aminomethanol, ammonation of ethylidene amidine, concentration, and centrifugation .

Physical And Chemical Properties Analysis

Acetamidine-d3 Hydrochloride is a white solid with a molecular weight of 94.54338 and an exact mass of 97.049 . It has a PSA of 49.9 and an XLogP3 of 1.5443 .

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetamidine-d3 Hydrochloride is primarily used as a reagent in organic synthesis . It is particularly used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mass Spectrometry-Based Proteomics and Metabolomics Research

This compound is a stable isotope-labeled compound that is used in mass spectrometry-based proteomics and metabolomics research . In these fields, it is used as an internal standard for the quantification of acetamidine in biological samples .

Biological Processes

Acetamidine is a metabolite of arginine metabolism and is involved in various biological processes, including inflammation, wound healing, and tissue repair . Therefore, Acetamidine-d3 Hydrochloride can be used to study these processes.

Analytical Chemistry

Acetamidine-d3 Hydrochloride can be used as a reference material in analytical chemistry . It is a valuable tool for researchers studying the role of acetamidine in various biological processes .

Synthesis of Nitrogen Compounds

As a source of amidine, Acetamidine hydrochloride is a precursor to the industrial and laboratory synthesis of many nitrogen compounds .

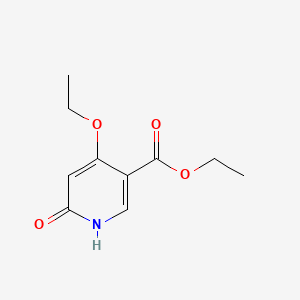

Production of Substituted Pyrimidines

It reacts with β-dicarbonyls to produce substituted pyrimidines . Pyrimidines are important components of nucleotides, which are the building blocks of DNA and RNA.

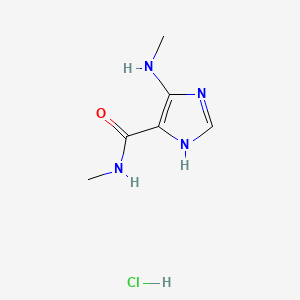

Formation of Substituted Imidazoles

Acetamidine hydrochloride reacts with acetaldehydes to form substituted imidazoles . Imidazoles are a type of heterocyclic compound that have applications in pharmaceuticals and material science.

Creation of Substituted Triazines

It reacts with imidates to form substituted triazines . Triazines are another type of heterocyclic compound that have various applications, including as dyes, resins, herbicides, and pharmaceuticals.

Safety And Hazards

Acetamidine-d3 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Acetamidine-d3 Hydrochloride has been used in various research applications. For instance, it has been used in the study of three ILAs, AlCl3:Guanidine, AlCl3:Acetamidine, and AlCl3:Urea, examining their rheology, electrochemistry, NMR spectra, and coin-cell performance . It has also been introduced into room-temperature synthesized CsPbBrxCl3−x NCs in air using green solvents, which are found to reduce both Cs+ and halide vacancies on the NC surface and suppress nonradiative .

Propiedades

IUPAC Name |

2,2,2-trideuterioethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamidine-d3 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)